4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline
Overview
Description
“4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline” is a chemical compound with the molecular formula C12H16N2O . It is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and require careful control of stereochemistry . The reactions involve the construction of an acyclic starting material and the formation of the bicyclic scaffold .Physical and Chemical Properties Analysis
The compound has a molecular weight of 204.27 .Scientific Research Applications
Conformation and Charge Distribution
Studies have examined the conformation and charge distribution of related bicyclic β-lactams, focusing on their structure-activity relationships, especially concerning their β-lactamase inhibitor capabilities. This research offers insights into the structural trends that could inform the development of new inhibitors and therapeutic agents (Fernández et al., 1992).
Synthetic Approaches to Bicyclic Morpholine Surrogates
Research on the synthesis of 3-oxa-7-azabicyclo[3.3.0]octanes, serving as bicyclic morpholine analogues, highlights innovative methods that rely on cycloaddition reactions. These approaches demonstrate the utility of these methods on a multigram scale, potentially offering new pathways for the synthesis of complex bicyclic structures (Sokolenko et al., 2017).
CNS-Active Compounds
The synthesis of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety has been explored for their potential activity against Alzheimer's disease. These compounds have shown high affinity for the central muscarinic cholinergic receptor, highlighting their potential as cognitive function enhancers (Suzuki et al., 1999).
Dendrimer Design and Supramolecular Behavior
Research into the design and synthesis of novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit has explored their structure and supramolecular behavior. These studies provide insights into the assembly and functionalization of dendrimers, which are critical for the development of nanoscale materials and devices (Morar et al., 2018).
Asymmetric Synthesis and Catalysis
Asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through cycloaddition reactions, showcasing the potential for creating enantioselective compounds that could be relevant in medicinal chemistry and materials science (Ishida et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Compounds with similar structures, such as tropane alkaloids, are known to interact with their targets in a specific manner, leading to various biological effects .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-1-3-10(4-2-9)14-7-11-5-6-12(8-14)15-11/h1-4,11-12H,5-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQUKDPLTHJLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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